molecular formula C7H4BrNO B1268614 3-Bromofuro[2,3-b]pyridine CAS No. 92404-58-5

3-Bromofuro[2,3-b]pyridine

Cat. No. B1268614
CAS RN: 92404-58-5
M. Wt: 198.02 g/mol
InChI Key: KVTWYZRYGSLFCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromofuro[2,3-b]pyridine and related derivatives often involves carbon-carbon coupling reactions, which are pivotal in the field of organic chemistry. For example, novel pyridine derivatives have been synthesized via carbon-carbon coupling, characterized by XRD and spectroscopic techniques, and investigated using density functional theory (DFT) (Ghiasuddin et al., 2018). Additionally, compounds like 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine have been explored for their molecular geometry and intermolecular interactions through single crystal X-ray diffraction data (Y. Rodi et al., 2013).

Molecular Structure Analysis

The molecular structure of 3-Bromofuro[2,3-b]pyridine derivatives is often investigated using X-ray diffraction (XRD) and density functional theory (DFT) to understand their geometric and electronic structure. Studies have shown good correspondence between XRD data and optimized DFT studies, indicating accurate modeling of these molecules' structures (Ghiasuddin et al., 2018).

Chemical Reactions and Properties

3-Bromofuro[2,3-b]pyridine undergoes various chemical reactions, leveraging its bromine substituent for further functionalization. The compound's reactivity has been mapped through molecular electrostatic potential (MEP) over its stabilized geometries, indicating potential bioactivity and nonlinear optical properties due to the conjugation effect (Ghiasuddin et al., 2018).

Physical Properties Analysis

The physical properties of 3-Bromofuro[2,3-b]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and organic synthesis. The crystal and molecular structure investigations provide insights into the solid-state geometry and intermolecular interactions present in the crystal packing of such compounds (Y. Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromofuro[2,3-b]pyridine, including its reactivity towards nucleophilic and electrophilic substitution, are foundational for synthesizing various organic molecules. Theoretical and experimental studies on the reactivity indices, molecular electrostatic potential, and dipole measurements have elucidated possible reaction pathways and the compound's role as an intermediate in organic synthesis (Ghiasuddin et al., 2018).

Scientific Research Applications

Chemical Reactions and Derivatives

3-Bromofuro[2,3-b]pyridine has been explored in various chemical reactions. For instance, it undergoes bromination to form 2,3-dibromo derivatives, and nitration yields 2-nitro-3-bromo compounds. Additionally, its N-oxides can react with trimethylsilyl cyanide to produce α-cyanopyridine compounds. Chlorination and acetoxylation reactions of these N-oxides also lead to various chloro- and acetoxypyridine derivatives (Yamaguchi et al., 1998).

Halogenation Studies

Studies on the direct halogenation of thieno[2,3-b]pyridine have shown that it can be converted into its 3-chloro, 3-bromo, and 3-iodo derivatives. These reactions involve using elemental halogen, silver sulfate, and sulfuric acid, which also result in various transformation products of halothienopyridines (Klemm et al., 1974).

Synthesis Techniques

The compound has been employed in the synthesis of 3-Arylthieno[2,3-b]pyridines through a four-step sequence from 2-bromopyridines. The key step in this process is an iodine-mediated 5-endo cyclization, which showcases its potential in facilitating complex organic syntheses (Kobayashi et al., 2009).

Safety And Hazards

3-Bromofuro[2,3-b]pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves, eye protection, and face protection .

Future Directions

3-Bromofuro[2,3-b]pyridine is used as a starting material for the synthesis of polyheterocycles . Its potential for future applications would likely depend on developments in this area of research.

properties

IUPAC Name

3-bromofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTWYZRYGSLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348911
Record name 3-bromofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromofuro[2,3-b]pyridine

CAS RN

92404-58-5
Record name 3-bromofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromofuro[2,3-b]pyridine
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Citations

For This Compound
5
Citations
S Yamaguchi, K Awajima, Y Hirai… - Journal of …, 1998 - Wiley Online Library
Bromination of 3‐bromofuro[2,3‐b]‐ 1a, ‐[3,2‐b]‐ 1b and ‐ [3,2‐c]pyridine 1d afforded the 2,3‐dibromo derivatives 2a, 2b and 2d, while the ‐[2,3‐c]‐ compound 1c did not give the …
Number of citations: 13 onlinelibrary.wiley.com
H Morita, S Shiotani - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Furopyridines. VI. Preparation and reactions of 2â•’ and 3â•’substituted furo[2,3â•’b]pyridine Page 1 Sept-Oct 1986 Furopyridines. VI. Preparation and Reactions of 2- and 3…
Number of citations: 30 onlinelibrary.wiley.com
S Yamaguchi, H Saitoh, M Kurosaki… - Journal of …, 1999 - Wiley Online Library
Bromination of α‐cyanopyridine derivatives of furopyridines 1a‐d gave the 2,3‐dibromo‐2,3‐dihydro compounds 2a‐d in excellent yields. Treatment of 2a‐d with sodium hydroxide in …
Number of citations: 3 onlinelibrary.wiley.com
M Saitoh, J Kunitomo, E Kimura… - Journal of medicinal …, 2009 - ACS Publications
Glycogen synthase kinase 3β (GSK-3β) inhibition is expected to be a promising therapeutic approach for treating Alzheimer’s disease. Previously we reported a series of 1,3,4-…
Number of citations: 134 pubs.acs.org
S Yamaguchi, E Hamade, H Yokoyama… - Journal of …, 2002 - Wiley Online Library
Birch reduction of four furopyridines 1a‐d effected the characteristic cleavage of the furan ring, giving ethnylpyridinols 2a‐d, vinylpyridinols 3b,d, and ethylpyridinols 4a‐d, and the …
Number of citations: 11 onlinelibrary.wiley.com

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